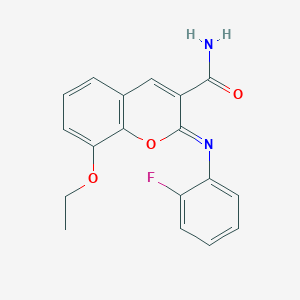

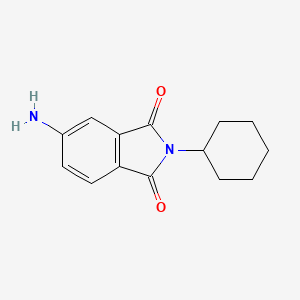

![molecular formula C14H18N4O2 B2726291 6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1795192-32-3](/img/structure/B2726291.png)

6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

科学的研究の応用

Synthesis and Derivative Formation

Research has shown that compounds similar to 6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one can be synthesized through various methods, contributing to the field of synthetic organic chemistry. For instance, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized, offering potential for further pharmacological activity investigation (Kamal El‐Dean et al., 2018). Additionally, the synthesis of new pyridine and fused pyridine derivatives has been explored, demonstrating the versatility of these compounds in generating a wide range of biologically active molecules (Flefel et al., 2018).

Corrosion Inhibition

Pyrazolo[1,5-a]pyrazin derivatives have also been studied for their corrosion inhibition properties. Pyranopyrazole derivatives, for example, showed significant inhibition efficiency for mild steel in acidic conditions, highlighting their potential as corrosion inhibitors (Yadav et al., 2016). This suggests that related compounds could serve as effective materials in protecting metals from corrosion, especially in industrial applications.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrazole derivatives have been well-documented. For example, some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown moderate to good antimicrobial and antioxidant activities (Hassan, 2013). This opens avenues for their use in developing new antimicrobial agents.

Materials Science and Photophysical Properties

Compounds within this chemical family have applications in materials science, particularly in the synthesis of luminescent materials. For instance, iridium tetrazolate complexes have been synthesized, displaying a wide span of emission properties influenced by the ancillary tetrazolate ligand, which can be tuned for specific applications in organic light-emitting devices (Stagni et al., 2008).

特性

IUPAC Name |

6-methyl-2-(4-methylpiperidine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9-3-5-17(6-4-9)14(20)11-7-12-13(19)15-10(2)8-18(12)16-11/h7-9H,3-6H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMZAUIZAUAMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NN3C=C(NC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)